2-Methoxy-4-(4-methylpiperidin-1-yl)aniline
Overview
Description
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C17H28N4O It is a derivative of aniline, featuring a methoxy group at the second position and a 4-methylpiperidin-1-yl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline typically involves the following steps:
Starting Materials: Aniline, 2-methoxybenzaldehyde, and 4-methylpiperidine.
Step 1: Formation of Schiff base by reacting aniline with 2-methoxybenzaldehyde in the presence of an acid catalyst.
Step 2: Reduction of the Schiff base to form 2-methoxy-4-aminobenzylamine.
Step 3: Alkylation of 2-methoxy-4-aminobenzylamine with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 2-Hydroxy-4-(4-methylpiperidin-1-yl)aniline.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on various biological pathways and its role as a ligand in receptor studies.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the piperidine ring play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline
- 4-(Piperidin-1-ylmethyl)aniline
Comparison:
- 4-(4-Methylpiperidin-1-yl)aniline: Lacks the methoxy group, which may affect its binding affinity and specificity.
- 2-Methoxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Contains an additional piperazine ring, potentially altering its pharmacokinetic properties.
- 4-(Piperidin-1-ylmethyl)aniline: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Methoxy-4-(4-methylpiperidin-1-yl)aniline stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-methoxy-4-(4-methylpiperidin-1-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-5-7-15(8-6-10)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMISAXBJWREF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734633 | |
Record name | 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343635-28-8 | |
Record name | 2-Methoxy-4-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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